molecular formula C13H17N3O3 B2914960 N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1219914-26-7

N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2914960
CAS No.: 1219914-26-7
M. Wt: 263.297
InChI Key: FGWCEKMXRGGVQK-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a carboxamide group

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. Many drugs work by binding to a specific protein and modulating its activity . Without specific information about this compound’s biological activity or target, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety measures for handling chemicals should always be followed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-3-butenoic acid, under acidic conditions.

    Alkylation: The furan ring is then alkylated using 1-bromo-2-propanol to introduce the propan-2-yl group.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the alkylated furan with hydrazine hydrate and an appropriate ketone, such as acetone, under reflux conditions.

    Methoxylation: The resulting pyrazole intermediate is then methoxylated using dimethyl sulfate in the presence of a base, such as sodium hydroxide.

    Carboxamidation: Finally, the carboxamide group is introduced by reacting the methoxylated pyrazole with an appropriate amine, such as methylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(furan-2-yl)propan-2-yl]-2-hydroxy-2-methylpropanamide: Contains a hydroxyl group instead of a methoxy group.

    N-[1-(furan-2-yl)propan-2-yl]-2-phenylethanesulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may enhance its bioavailability and stability compared to similar compounds.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9(7-10-5-4-6-19-10)14-12(17)11-8-16(2)15-13(11)18-3/h4-6,8-9H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWCEKMXRGGVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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